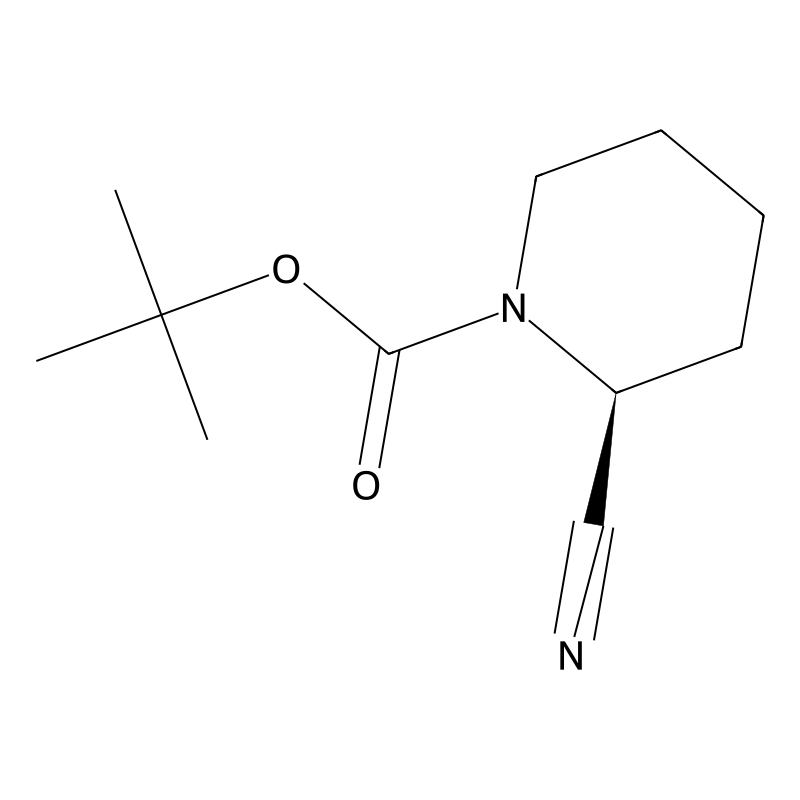(S)-1-N-Boc-2-Cyano-piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Bioactive Peptides and Alkaloids:
(S)-1-N-Boc-2-Cyano-piperidine serves as a crucial precursor for the synthesis of diverse bioactive peptides and alkaloids. These molecules often exhibit a wide range of pharmacological activities, making them essential targets for drug discovery and development. Studies have shown its successful incorporation into biologically active molecules like:
- (+)-Discodermolide: A potent antitumor agent isolated from marine sponges [].
- Scopolamine: An anticholinergic alkaloid with applications in treating motion sickness and certain neurological disorders [].
- Histamine H3 receptor antagonists: Promising candidates for the treatment of various neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
Asymmetric Catalysis:
The chiral nature of (S)-1-N-Boc-2-Cyano-piperidine makes it a valuable ligand for asymmetric catalysts. These catalysts selectively promote the formation of one enantiomer over another in various chemical reactions, leading to the synthesis of highly pure chiral compounds. Research has explored its application in:
- Asymmetric aldol reactions: Crucial for the synthesis of various biologically relevant molecules like carbohydrates and pharmaceuticals [].
- Asymmetric hydrogenation: A key reaction for the production of chiral alcohols, which are important intermediates in the synthesis of numerous drugs and fine chemicals [].
Medicinal Chemistry:
(S)-1-N-Boc-2-Cyano-piperidine itself has been investigated for its potential medicinal properties. Studies have shown promising activity in various areas, including:
(S)-1-N-Boc-2-Cyano-piperidine, also known as (S)-1-Boc-2-cyanopyrrolidine, is a chiral compound with the molecular formula CHNO and a molar mass of 196.25 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of piperidine, along with a cyano group at the 2-position of the piperidine ring. It appears as a white to orange powder and has a melting point of 33-36°C . The compound is slightly soluble in water and sensitive to moisture and light, necessitating storage in an inert atmosphere at low temperatures .
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Handle with care as organic compounds can be flammable or irritating.
- Refer to safety data sheets (SDS) for specific handling and disposal procedures.
While specific biological activity data for (S)-1-N-Boc-2-Cyano-piperidine is limited, compounds with similar structures have shown potential as biochemical reagents and inhibitors. For instance, it is noted for its application in synthesizing prolyl oligopeptidase inhibitors, which are relevant in treating various diseases including neurodegenerative disorders .
The synthesis of (S)-1-N-Boc-2-Cyano-piperidine typically involves several key steps:
- Protection of Piperidine: The nitrogen of piperidine is protected using di-tert-butyl dicarbonate to form N-Boc-piperidine.
- Cyanation: The protected piperidine undergoes cyanation at the 2-position, often using cyanide sources like sodium cyanide or other suitable reagents under controlled conditions to ensure selectivity .
- Purification: The product is then purified through crystallization or chromatography to obtain the desired chiral compound.
(S)-1-N-Boc-2-Cyano-piperidine finds applications primarily in medicinal chemistry:
- Synthesis of Pharmacological Agents: It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting prolyl oligopeptidase.
- Chiral Building Block: Due to its chirality, it is utilized in asymmetric synthesis strategies to produce other chiral compounds.
Interaction studies involving (S)-1-N-Boc-2-Cyano-piperidine focus on its reactivity and compatibility with other reagents in synthetic pathways. For example, its lithiated form can engage in transmetalation reactions with zinc or copper reagents, facilitating the formation of complex structures while maintaining configurational integrity .
Several compounds share structural similarities with (S)-1-N-Boc-2-Cyano-piperidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Boc-2-Piperidinone | Contains a carbonyl instead of a cyano group | Often used in the synthesis of piperidinone derivatives |
| N-Boc-3-Cyano-piperidine | Cyano group at the 3-position | Different stereochemistry affecting reactivity |
| N-Boc-4-Cyano-piperidine | Cyano group at the 4-position | Potential for different biological activities |
| (R)-1-N-Boc-2-cyano-piperidine | Enantiomeric form | Different optical activity affecting biological interactions |
The uniqueness of (S)-1-N-Boc-2-Cyano-piperidine lies in its specific configuration and functional groups that enable selective reactions and applications in drug development, particularly in synthesizing inhibitors that target specific biochemical pathways.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








